N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
“N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound that contains a benzo[d]thiazol-2-yl group, a 3-methoxyphenyl group, and an imidazo[2,1-b]thiazole-3-carboxamide group . It is a derivative of benzothiazole, which is a heterocyclic compound with diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazole derivatives, including compounds similar to N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide, have been extensively studied for their pharmacological activities. These compounds exhibit a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties. A comprehensive review highlighted the diverse pharmacological activities of these derivatives, suggesting their significance in developing new therapeutic agents (Shareef et al., 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to imidazo[2,1-b]thiazoles, have been reviewed for their antitumor activities. These compounds, including various functionalized imidazoles, exhibit promising preclinical results against different cancer types. The review provides insights into the potential of these compounds as new antitumor drugs, with specific structures showing significant biological properties (Iradyan et al., 2009).
Development of Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, including compounds similar to the one , has focused on their potential as antioxidant and anti-inflammatory agents. A study detailing the synthesis, pharmacological evaluation, and molecular docking studies of novel benzofused thiazole derivatives revealed their significant anti-inflammatory and antioxidant activities. This suggests their utility in designing new therapeutic agents for related conditions (Raut et al., 2020).
Importance in Medicinal Chemistry
Benzothiazole derivatives are identified as key moieties in medicinal chemistry due to their wide range of pharmacological activities. A comprehensive review of the structural activity relationship and the importance of benzothiazole derivatives outlines their significance in developing novel therapeutic agents for various diseases, including cancer, diabetes, and microbial infections (Bhat & Belagali, 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-26-13-6-4-5-12(9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-7-2-3-8-17(14)28-19/h2-11H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNHMVXXABUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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